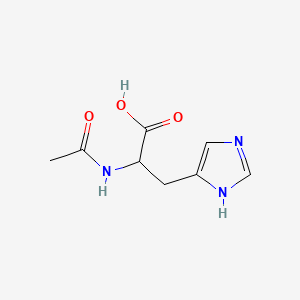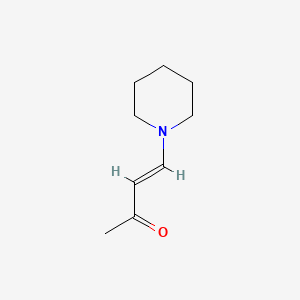
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one is an organic compound characterized by the presence of a cyclopropylamino group attached to a pentenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one typically involves the following steps:
Formation of the Pentenone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
(3Z)-4-(Cyclopropylamino)but-3-en-2-one: Similar structure but with a shorter carbon chain.
(3Z)-4-(Cyclopropylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.
Uniqueness: (3Z)-4-(Cyclopropylamino)pent-3-en-2-one is unique due to its specific carbon chain length and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1314996-30-9 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
4-(cyclopropylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3 |
Clé InChI |
FWHKZAVVFCBKTQ-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)NC1CC1 |
SMILES canonique |
CC(=CC(=O)C)NC1CC1 |
Synonymes |
(3Z)-4-(CyclopropylaMino)pent-3-en-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)
